1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
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Overview
Description
1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a hydroxythiazolo[3,2-b][1,2,4]triazole moiety, and a piperidine-4-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Piperidine-4-carboxamide Moiety: This step involves the coupling of the piperidine-4-carboxamide with the previously formed intermediate, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorophenyl group or reduce the thiazolo[3,2-b][1,2,4]triazole ring.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Chlorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
- 1-((4-Bromophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
- 1-((4-Methylphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
Uniqueness
1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2S/c18-12-3-1-10(2-4-12)13(22-7-5-11(6-8-22)15(19)24)14-16(25)23-17(26-14)20-9-21-23/h1-4,9,11,13,25H,5-8H2,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRVFLVXJUBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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